(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a thiazolidinone ring, and an indolone moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzyl group and the indolone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a molecule with a different substituent in place of the chlorobenzyl group.
Scientific Research Applications
(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving its functional groups.
Industry: The compound’s properties might be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s structure allows it to modulate these targets’ activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Compounds like (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one and (3Z)-1-(4-bromobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one share structural similarities but differ in their substituents.
(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can be compared with other thiazolidinone and indolone derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O3S2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN2O3S2/c24-15-9-7-14(8-10-15)12-25-18-6-2-1-5-17(18)19(21(25)27)20-22(28)26(23(30)31-20)13-16-4-3-11-29-16/h1-2,5-10,16H,3-4,11-13H2/b20-19- |
InChI Key |
YYHGEHOCACUDHT-VXPUYCOJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=S |
Origin of Product |
United States |
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